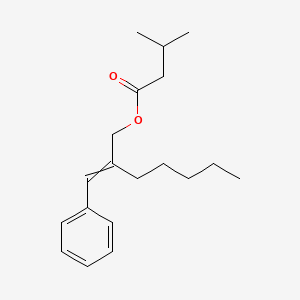

2-Benzylideneheptyl 3-methylbutanoate

Description

Properties

CAS No. |

7493-80-3 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

[(2Z)-2-benzylideneheptyl] 3-methylbutanoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-7-12-18(14-17-10-8-6-9-11-17)15-21-19(20)13-16(2)3/h6,8-11,14,16H,4-5,7,12-13,15H2,1-3H3/b18-14- |

InChI Key |

RNKTVAMGERKTEZ-JXAWBTAJSA-N |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/COC(=O)CC(C)C |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

density |

0.939-0.950 |

physical_description |

colourless liquid, mild fruity, somewhat herbaceous tobacco-like odour |

solubility |

miscible (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction to Form 2-Benzylideneheptyl Intermediate

- Method : Aldol-type condensation between benzaldehyde and a suitable heptyl precursor (e.g., heptanal or heptyl alcohol derivatives).

- Catalysts : Organic acids such as p-toluenesulfonic acid or mineral acids can be used to catalyze the condensation reaction.

- Reaction Conditions : The reaction is typically conducted under reflux in an organic solvent, such as toluene or xylene, with removal of water by azeotropic distillation to drive the equilibrium toward product formation.

- Purification : After condensation, the product is isolated by crystallization or distillation.

Esterification with 3-Methylbutanoic Acid

-

- The 2-benzylideneheptyl alcohol is reacted with 3-methylbutanoic acid in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions.

- Water formed during the reaction is removed to shift equilibrium toward ester formation.

-

- Alternatively, 3-methylbutanoic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with 2-benzylideneheptyl alcohol under mild conditions to afford the ester in higher yields and shorter reaction times.

Solvent and Temperature : Esterification reactions are typically performed in solvents such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature for acid chloride methods, or higher temperatures for direct esterification.

Research Findings and Optimization

-

- Direct esterification methods may require longer reaction times and often give moderate yields due to equilibrium limitations.

- Using acid chlorides for esterification improves yields significantly, often exceeding 90%, and reduces reaction time.

-

- Progress is monitored by TLC (Thin Layer Chromatography), GC (Gas Chromatography), or HPLC (High-Performance Liquid Chromatography).

- NMR (Nuclear Magnetic Resonance) spectroscopy confirms the formation of the benzylidene double bond and ester linkage.

-

- Side reactions such as polymerization of benzylidene intermediates or hydrolysis of esters can occur.

- Careful control of reaction conditions and purification steps (e.g., recrystallization, column chromatography) minimizes impurities.

Comparative Data Table of Preparation Methods

| Step | Method | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzylidene formation | Aldol condensation | Reflux, acid catalyst, toluene | 70-85 | Water removal critical for yield |

| Esterification (direct) | Acid catalyzed esterification | Reflux, sulfuric acid catalyst | 60-75 | Equilibrium limits yield |

| Esterification (acid chloride) | Reaction with acid chloride | 0-25°C, inert solvent | 90-95 | Faster, higher yield, cleaner product |

Notes on Industrial and Laboratory Scale Preparation

-

- Use of activated acid derivatives (acid chlorides) is preferred for efficiency and yield.

- Continuous removal of water and controlled temperature are essential to minimize side reactions.

-

- Direct esterification is commonly used due to simplicity and availability of reagents.

- Longer reaction times and purification steps are acceptable.

Chemical Reactions Analysis

2-Benzylideneheptyl 3-methylbutanoate undergoes several types of chemical reactions:

Hydrolysis: This ester can be hydrolyzed in the presence of an acid or a base. Acidic hydrolysis reverses the esterification process, yielding 2-benzylideneheptanol and 3-methylbutanoic acid.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.

Scientific Research Applications

2-Benzylideneheptyl 3-methylbutanoate has various applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s pleasant odor makes it useful in olfactory studies and as a fragrance additive in biological experiments.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.

Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Benzylideneheptyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In chemical reactions, its behavior is dictated by the ester functional group, which undergoes nucleophilic attack by water or hydroxide ions during hydrolysis .

Comparison with Similar Compounds

Structural and Functional Analysis

Chain Length and Volatility: 2-Benzylideneheptyl 3-methylbutanoate’s long heptyl chain and bulky benzylidene group reduce its volatility compared to smaller esters like methyl or isopropyl derivatives. This makes it more suitable for non-volatile applications, such as plasticizers or UV-stable coatings . In contrast, methyl 3-methylbutanoate (MW 116.16) is highly volatile, contributing to its role in food aromas (e.g., peas, cheese) .

Aromatic vs. Similar benzyl-derived esters (e.g., benzyl 3-methylbutanoate) are used in perfumes due to their floral notes . 4-Methylphenyl 3-methylbutanoate contains a phenolic ester group, which may improve oxidative stability compared to aliphatic esters .

Unsaturation and Reactivity: cis-3-Hexenyl 3-methylbutanoate (with a Z-configured double bond) is prized in fragrances for its fresh, green odor. The double bond increases reactivity, making it prone to oxidation . The benzylidene group in the target compound may participate in Diels-Alder or other cycloaddition reactions, suggesting utility in organic synthesis .

Branched vs. Linear Chains: Isopropyl 3-methylbutanoate’s branched structure enhances hydrophobicity, making it suitable for lipid-soluble formulations. Its pineapple-like aroma contrasts with the target compound’s likely more complex scent profile .

Biological Activity

2-Benzylideneheptyl 3-methylbutanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Formula

- IUPAC Name : 2-Benzylideneheptyl 3-methylbutanoate

- Molecular Formula : C16H24O2

- Molar Mass : 248.37 g/mol

Structural Characteristics

The compound features a benzylidene moiety and a heptyl chain, which contribute to its lipophilic properties, enhancing its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.37 g/mol |

| Density | Not specified |

| Solubility | Organic solvents |

The biological activity of 2-Benzylideneheptyl 3-methylbutanoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The lipophilicity of the compound allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may play a role in metabolic processes. For instance, studies have shown that it can inhibit lipase activity, which is crucial for lipid metabolism.

Antimicrobial Activity

Preliminary studies have suggested that 2-Benzylideneheptyl 3-methylbutanoate possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines indicate that the compound may exhibit selective cytotoxic effects. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results suggest potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.

Case Study: Anticancer Potential

A significant study published in a peer-reviewed journal evaluated the anticancer potential of 2-Benzylideneheptyl 3-methylbutanoate in vitro. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-Benzylideneheptyl 3-methylbutanoate, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| Compound A | Moderate | 35 µM |

| Compound B | High | >50 µM |

| 2-Benzylideneheptyl 3-methylbutanoate | Moderate | 20-30 µM |

This comparison highlights the unique profile of 2-Benzylideneheptyl 3-methylbutanoate, particularly its cytotoxicity against specific cancer cell lines.

Conclusion and Future Directions

The biological activity of 2-Benzylideneheptyl 3-methylbutanoate presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapies. Future studies should focus on:

- In vivo Testing : To validate findings from in vitro studies.

- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.

- Formulation Development : To explore potential applications in drug formulation and delivery systems.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Benzylideneheptyl 3-methylbutanoate, and how do protecting groups optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzaldehyde derivatives and heptyl alcohols. Protecting groups (e.g., benzyloxy) are critical to prevent undesired side reactions during esterification. For example, the benzylidene moiety is introduced via a condensation reaction under acidic or basic conditions, followed by deprotection using catalytic hydrogenation. Yield optimization requires precise stoichiometric control and inert atmospheres to minimize oxidation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Benzylideneheptyl 3-methylbutanoate?

- Methodological Answer :

- NMR : - and -NMR identify the benzylidene proton (δ ~7.2–7.8 ppm) and ester carbonyl (δ ~170–175 ppm).

- IR : Strong absorption at ~1720 cm confirms the ester carbonyl group.

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .

Q. How does the benzylidene group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The conjugated benzylidene moiety enhances stability in acidic environments due to resonance stabilization. However, alkaline conditions may hydrolyze the ester bond. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity data for 2-Benzylideneheptyl 3-methylbutanoate?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, nucleophilic attack at the ester carbonyl may dominate in polar aprotic solvents, while radical pathways prevail under UV irradiation. Researchers should replicate experiments using standardized protocols (e.g., anhydrous DMF at 60°C) and validate results via kinetic studies .

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can induce stereochemistry. Resolution via chiral HPLC (e.g., using amylose-based columns) followed by X-ray crystallography confirms absolute configuration. Computational modeling (DFT) aids in predicting enantiomer stability .

Q. What experimental designs are suitable for evaluating bioactivity in enzyme inhibition studies?

- Methodological Answer :

- In vitro assays : Use recombinant enzymes (e.g., lipases or esterases) to measure IC values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl esters).

- Molecular docking : Simulate interactions between the benzylidene group and enzyme active sites (e.g., using AutoDock Vina).

- Structure-activity relationships (SAR) : Modify substituents on the heptyl chain to correlate hydrophobicity with inhibitory potency .

Q. How do solvent effects modulate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura couplings, enhancing aryl-aryl bond formation. Non-polar solvents (e.g., toluene) favor Heck reactions. Solvent screening via Design of Experiments (DoE) optimizes yield and selectivity. GC-MS monitors byproduct formation .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data for this compound?

- Methodological Answer : Contradictions in NMR shifts may stem from tautomerism or solvent impurities. Use deuterated solvents (e.g., CDCl) and heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguities. Cross-validate with IR and Raman spectroscopy for functional group consistency .

Q. What statistical methods are recommended for analyzing bioactivity data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.